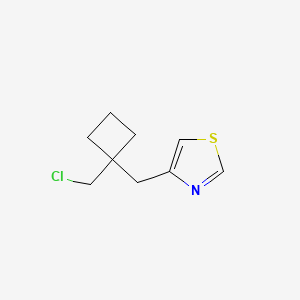

4-((1-(Chloromethyl)cyclobutyl)methyl)thiazole

CAS No.:

Cat. No.: VC17646953

Molecular Formula: C9H12ClNS

Molecular Weight: 201.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12ClNS |

|---|---|

| Molecular Weight | 201.72 g/mol |

| IUPAC Name | 4-[[1-(chloromethyl)cyclobutyl]methyl]-1,3-thiazole |

| Standard InChI | InChI=1S/C9H12ClNS/c10-6-9(2-1-3-9)4-8-5-12-7-11-8/h5,7H,1-4,6H2 |

| Standard InChI Key | WKTPGYZFHBDSHG-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)(CC2=CSC=N2)CCl |

Introduction

Chemical and Structural Overview

4-((1-(Chloromethyl)cyclobutyl)methyl)thiazole is a chemical compound featuring a thiazole ring with specific substitutions. Its molecular formula is , and it has a molecular weight of 201.72 g/mol. The compound consists of a thiazole ring substituted with a chloromethyl group and a cyclobutyl moiety.

Synthesis

The synthesis of 4-((1-(Chloromethyl)cyclobutyl)methyl)thiazole typically involves several steps, including the formation of the thiazole ring and the introduction of the chloromethyl and cyclobutyl substituents. Industrial production may use continuous flow reactors and advanced purification techniques to optimize yield and purity. One method involves Hantzsch condensation of thiobenzamide with α-bromoketone .

Applications

4-((1-(Chloromethyl)cyclobutyl)methyl)thiazole has applications across various fields:

-

Pharmaceutical research

-

Agrochemicals

-

Material science

Biological Activity

Research suggests that 4-((1-(Chloromethyl)cyclobutyl)methyl)thiazole exhibits biological activities, especially in antimicrobial and anticancer areas. The thiazole moiety can interact with biological targets, potentially modulating enzyme activity and affecting cellular pathways involved in disease processes. The chloromethyl group enhances its reactivity towards biological macromolecules, potentially forming covalent bonds with nucleophilic sites in proteins, which may alter protein function and contribute to therapeutic effects.

Interactions with Molecular Targets

Studies on 4-((1-(Chloromethyl)cyclobutyl)methyl)thiazole have focused on its interactions with specific molecular targets. The thiazole ring can bind to enzymes and receptors, influencing their activity through modulation of biochemical pathways. These interactions are critical for understanding the compound's potential therapeutic effects, particularly its role in inhibiting microbial growth or cancer cell proliferation.

Structural Similarity

Several compounds share structural similarities with 4-((1-(Chloromethyl)cyclobutyl)methyl)thiazole:

-

Thiazole derivatives

-

Cyclobutyl compounds

-

Chloromethyl-containing molecules

The specific substitution pattern on the thiazole ring, combined with the cyclobutyl moiety, gives 4-((1-(Chloromethyl)cyclobutyl)methyl)thiazole distinct chemical reactivity and biological properties.

Related Research

Other thiazole derivatives have been evaluated for biological activities. For instance, 2,4-disubstituted arylthiazoles have shown activity against Trypanosoma brucei . Some compounds containing a coumarin heterocyclic core coupled with thiazole exhibit acetylcholinesterase inhibitory activity and potential therapeutic applications for Alzheimer’s disease . Novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide have been synthesized and screened for antimicrobial activity . Additionally, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been studied for antimicrobial and antiproliferative activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume